molecular formula C12H14N2O4 B170612 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one CAS No. 1245649-35-7

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one

Cat. No.: B170612
CAS No.: 1245649-35-7
M. Wt: 250.25 g/mol
InChI Key: MMZNWAYUIBMENR-UHFFFAOYSA-N
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Description

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one is an organic compound with the molecular formula C12H16N2O3. It is characterized by the presence of a pyrrolidin-2-one ring attached to a 2-(4-nitrophenoxy)ethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one typically involves the reaction of 4-nitrophenol with 2-bromoethylamine hydrobromide to form 2-(4-nitrophenoxy)ethylamine. This intermediate is then reacted with pyrrolidin-2-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, disruption of cellular membranes, or interference with DNA replication and repair processes .

Comparison with Similar Compounds

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[2-(4-nitrophenoxy)ethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12-2-1-7-13(12)8-9-18-11-5-3-10(4-6-11)14(16)17/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZNWAYUIBMENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCOC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632313
Record name 1-[2-(4-Nitrophenoxy)ethyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-35-7
Record name 1-[2-(4-Nitrophenoxy)ethyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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